Propyl fluoroformate

描述

Contextualization within Fluoroformate Chemistry

Fluoroformates, with the general structure R-O-C(O)-F, represent a significant subclass of organofluorine compounds. They are analogous to chloroformates (R-O-C(O)-Cl) but possess a more reactive C-F bond compared to the C-Cl bond in chloroformates, influencing their reactivity and chemical behavior researchgate.netnih.govacs.orgmdpi.com. This enhanced reactivity stems from the high electronegativity of fluorine, which polarizes the carbonyl group and weakens the C-F bond, making fluoroformates potent electrophiles and acylating agents researchgate.netnih.gov. Their utility spans various fields, including organic synthesis, where they serve as building blocks for more complex molecules, and medicinal chemistry, where the fluoroformate moiety can be incorporated to modify biological activity researchgate.netnih.gov.

Propyl fluoroformate, specifically, is an alkyl fluoroformate where the alkyl group is a propyl chain. Its chemical properties are closely studied in comparison to other alkyl fluoroformates and their chloroformate counterparts to elucidate structure-activity relationships and reaction mechanisms mdpi.comresearcher.liferesearchgate.netmdpi.comnih.govresearchgate.net. Research into fluoroformates, in general, has seen significant advancements since the latter half of the 20th century, with a growing focus on novel synthetic routes and applications in recent years researchgate.netnih.gov.

Historical Perspectives of Research on this compound

The study of alkyl fluoroformates, including this compound, has largely been driven by investigations into their solvolysis reactions. These studies aim to understand the influence of solvent properties, such as nucleophilicity and ionizing power, on reaction rates and mechanisms researcher.liferesearchgate.netmdpi.comnih.govresearchgate.net. The application of linear free energy relationships, particularly the extended Grunwald-Winstein equation, has been instrumental in characterizing the solvolytic behavior of this compound researcher.liferesearchgate.netmdpi.comnih.govresearchgate.net. These investigations have provided insights into whether reactions proceed via addition-elimination or ionization pathways, often comparing the reactivity of fluoroformates to their analogous chloroformates mdpi.comresearcher.liferesearchgate.netmdpi.comnih.govresearchgate.net. While specific historical milestones for this compound itself are intertwined with the broader history of fluoroformate research, its inclusion in these mechanistic studies dates back to at least the early 2000s researcher.liferesearchgate.netmdpi.com.

Significance in Contemporary Chemical Research

In contemporary chemical research, this compound holds significance primarily as a model compound for mechanistic studies and as a reagent in specific synthetic and analytical applications.

Mechanistic Solvolysis Studies: this compound has been extensively used in solvolysis studies to probe the effects of solvent composition on reaction kinetics. Researchers employ the extended Grunwald-Winstein equation to analyze its solvolysis rates across a range of pure and binary solvent mixtures, providing valuable data on solvent nucleophilicity (N<0xE1><0xB5><0x80>) and ionizing power (Y<0xE1><0xB5><0x84>ₗ) researcher.liferesearchgate.netmdpi.comnih.govresearchgate.net. These studies help in understanding the transition state structures and reaction mechanisms, often revealing that the addition step in an addition-elimination pathway is rate-determining for this compound researcher.liferesearchgate.net. The comparison of its solvolysis parameters with those of other alkyl fluoroformates and chloroformates allows for a deeper understanding of leaving group effects and alkyl chain influences mdpi.comresearcher.liferesearchgate.netmdpi.comnih.gov.

Derivatization Agent: this compound, or related compounds like propyl chloroformate, have been investigated for their utility as derivatization agents in analytical chemistry. For instance, propyl chloroformate has been used for the derivatization of short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs) to enhance their detectability and separability in gas chromatography-mass spectrometry (GC-MS) . This application highlights the broader potential of fluoroformate esters in improving analytical methodologies for complex biological and chemical samples.

Synthetic Intermediate: While not as widely documented as its mechanistic applications, the fluoroformate moiety is recognized for its potential in organic synthesis. Fluoroformates can act as acylating agents, introducing the propoxycarbonyl group into various substrates, which can be a useful transformation in the synthesis of pharmaceutical intermediates and other fine chemicals researchgate.netnih.gov.

Data Tables

Table 1: Specific Rates of Solvolysis of this compound at 40.0°C

This table presents kinetic data from studies investigating the solvolysis of this compound, illustrating its reactivity in different solvent environments. The rates are indicative of the compound's susceptibility to nucleophilic attack by solvents.

| Solvent System | Rate Constant (k × 10⁻⁴ s⁻¹) | Reference |

| 100% Ethanol | 2.45 | |

| 80% Ethanol / 20% Water | 6.78 | |

| 70% Trifluoroethanol / 30% Ethanol | 0.12 | |

| 100% Methanol | 4.91 |

Table 2: Typical Spectroscopic Characterization of Fluoroformates

Fluoroformates, including this compound, exhibit characteristic spectroscopic signatures that are crucial for their identification and structural confirmation. These values are based on general observations for the fluoroformate class.

| Spectroscopic Technique | Characteristic Signal | Typical Wavenumber/Chemical Shift | Reference |

| ¹⁹F NMR | Carbonyl-bound fluorine | δ -75 ppm (vs. CFCl₃) | vulcanchem.com |

| IR Spectroscopy | C=O stretching vibration | ~1850 cm⁻¹ | vulcanchem.comlibretexts.org |

| IR Spectroscopy | C–F stretching vibration | ~1100 cm⁻¹ | vulcanchem.comlibretexts.org |

List of Compounds Mentioned:

this compound

Fluoroformate

Fluoroformic acid

Chloroformate

Propyl chloroformate

n-Propyl fluoroformate

n-Octyl fluoroformate

Ethyl fluoroformate

Isothis compound

Isobutyl fluoroformate

Methyl fluoroformate

Benzyl (B1604629) fluoroformate

Propyl carbonate

Carbonyl fluoride (B91410)

Carbon dioxide

Phosgene

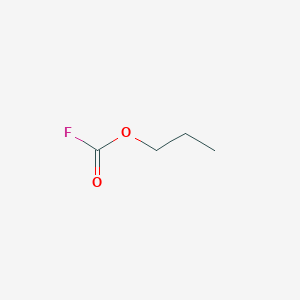

Structure

3D Structure

属性

IUPAC Name |

propyl carbonofluoridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-2-3-7-4(5)6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZDOTCTYBXDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Strategies for Propyl Fluoroformate

Established Synthetic Routes

The synthesis of fluoroformate esters, including propyl fluoroformate, has historically relied on the reaction of carbonyl fluoride (B91410) with alcohols.

Reaction of Carbonyl Difluoride with Alcohols

A primary method for synthesizing fluoroformate esters involves the reaction of carbonyl difluoride (COF₂) with the corresponding alcohol. In the case of this compound, this would entail the reaction of carbonyl difluoride with propanol (B110389). This reaction is a direct esterification where the alcohol nucleophilically attacks the carbonyl carbon of carbonyl difluoride, expelling a fluoride ion. This process can be represented as:

ROH + COF₂ → ROC(O)F + HF

Where R represents the propyl group (CH₃CH₂CH₂-). Research indicates that fluoroformate esters can be prepared using at least an equimolar amount of carbonyl fluoride with the alcohol google.com. While this reaction can proceed without a catalyst, the presence of acid scavengers, such as alkali or alkaline earth metal fluorides, can be beneficial to neutralize the hydrogen fluoride (HF) by-product google.comresearchgate.net.

Influence of Reaction Conditions on Synthetic Outcomes

The efficiency and selectivity of this compound synthesis are significantly influenced by several reaction parameters, including temperature, stoichiometry, and the presence of catalysts or additives.

Temperature: Reaction temperatures can vary, with some syntheses of fluoroformate esters reported to occur at temperatures ranging from ambient to elevated levels, depending on the specific alcohol and the desired reaction rate google.comunits.it. For instance, reactions involving carbonyl fluoride might be conducted under autogenous pressure at temperatures between 100°C and 300°C for several hours, depending on the reactants google.com. However, milder conditions may be employed to control side reactions or decomposition.

Stoichiometry: The molar ratio of carbonyl difluoride to propanol is crucial. Generally, at least an equimolar amount of carbonyl difluoride is required for complete conversion of the alcohol google.com. Deviations in stoichiometry can lead to incomplete reactions or the formation of undesired by-products.

Catalysis: While some fluoroformate syntheses can proceed uncatalyzed, catalysts can accelerate the reaction or improve yields. Lewis acids, such as boron trifluoride (BF₃), have been noted as effective catalysts for the decomposition of haloformates and can influence the formation of alkyl halides from secondary fluoroformates researchgate.netresearchgate.net. Acid scavengers, like potassium fluoride (KF) or other metal fluorides, are often used in conjunction with carbonyl fluoride reactions to neutralize the generated HF, thereby preventing side reactions or equipment corrosion google.comresearchgate.net.

By-product Analysis and Management in Synthesis

The synthesis of this compound can lead to the formation of various by-products, necessitating their analysis and effective management. Hydrogen fluoride (HF) is a common by-product when carbonyl difluoride is used, and its removal is essential google.comgoogle.com. Other potential by-products could include unreacted starting materials, decomposition products of the fluoroformate ester itself, or products arising from side reactions with impurities in the reagents.

For instance, in related syntheses, trace amounts of CF₃CH₂F and other fluorinated compounds have been observed alongside the desired product google.com. Effective management often involves preliminary treatments, such as washing with water to remove HF and other hydrolyzable by-products google.com. Chemical treatments with bases (e.g., NaOH, Na₂CO₃) can also be employed to remove specific by-products like chlorofluorocarbons if they are present google.com. Careful monitoring of the reaction mixture using techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy is vital for identifying and quantifying these by-products google.com.

Novel Synthetic Approaches and Derivatization Strategies

While the reaction of carbonyl difluoride remains a cornerstone, research continues to explore alternative and novel synthetic pathways. One area of development involves using alternative fluorinating agents or different reaction setups. For example, methods for producing halogenated carboxylic acid esters have been reported, which might be adaptable for fluoroformate synthesis, potentially involving photochemistry or specific catalytic systems google.com.

Derivatization strategies could involve modifying the alcohol precursor or exploring different reaction conditions to achieve specific functionalization or improve yields for challenging substrates. The conversion of alcohols to alkyl fluorides via fluoroformates has been described, highlighting the utility of fluoroformate intermediates in broader synthetic schemes researchgate.net. Research into the reaction of fluoroformate esters with aldehydes and ketones, often in the presence of catalysts like KF and 18-crown-6, demonstrates their potential as acylating agents in other transformations units.it.

Purification and Isolation Techniques for this compound

The isolation and purification of this compound are critical steps to obtain a product of high purity. Well-recognized procedures are employed for this purpose. A common method involves pouring the crude reaction products into an inert solvent containing a hydrogen fluoride acceptor, followed by filtration, solvent removal, and distillation google.com.

Alternatively, the crude product can be stored under reduced pressure in the presence of an acid acceptor before distillation google.com. Distillation, particularly fractional distillation using an efficient column, is a primary technique for separating this compound from residual starting materials, solvents, and by-products google.comgoogle.com. Other purification methods that may be applicable include liquid-liquid extraction, washing, and chromatography, depending on the nature of the impurities google.com. The stability of fluoroformate esters can vary, and careful handling during purification is necessary to prevent decomposition or unwanted reactions pdx.edu.

Compound Name Table

| Common Name | Chemical Formula |

| This compound | C₄H₇FO₂ |

| Carbonyl difluoride | COF₂ |

| Propanol | C₃H₈O |

Iii. Mechanistic Investigations of Propyl Fluoroformate Transformations

Solvolysis Reaction Mechanisms

The solvolysis of propyl fluoroformate, like other alkyl fluoroformates, involves reactions with solvent molecules. Understanding the nuances of these reactions requires detailed kinetic analysis and correlation with solvent properties.

Application of the Extended Grunwald-Winstein Equation

The Extended Grunwald-Winstein equation is a powerful tool for correlating solvolysis rates with solvent properties, specifically solvent nucleophilicity (NT) and solvent ionizing power (YCl). This equation takes the form:

log(k/k0) = l NT + m YCl + c

where k is the solvolysis rate in a given solvent, k0 is the rate in a standard solvent (typically 80% ethanol), l is the sensitivity to solvent nucleophilicity, m is the sensitivity to solvent ionizing power, and c is a constant sjsu.eduresearchgate.netnih.gov. The application of this equation to this compound has revealed key mechanistic details.

Sensitivity to Solvent Nucleophilicity (l values)

Studies investigating the solvolysis of n-propyl fluoroformate in a variety of pure and binary solvents at 40.0 °C have yielded specific sensitivity values. The parameter l, representing the sensitivity to solvent nucleophilicity, was determined to be 1.80 ± 0.17 for n-propyl fluoroformate researchgate.netpolimi.it. This relatively high l value indicates a significant dependence of the solvolysis rate on the nucleophilic character of the solvent, suggesting that solvent nucleophilicity plays a crucial role in the reaction mechanism researchgate.net.

Sensitivity to Solvent Ionizing Power (m values)

In conjunction with the sensitivity to nucleophilicity, the sensitivity to solvent ionizing power (m) was also quantified. For n-propyl fluoroformate, the m value was found to be 0.96 ± 0.10 researchgate.netpolimi.it. This parameter reflects the influence of the solvent's ability to promote ionization on the reaction rate. The combined l and m values provide critical data for distinguishing between different reaction mechanisms mdpi.com.

Elucidation of Reaction Pathways

The analysis of solvolysis rates using the Extended Grunwald-Winstein equation, alongside other kinetic parameters, helps in elucidating the precise reaction pathway.

Bimolecular Addition-Elimination Mechanism (AN + DN)

Research consistently indicates that this compound undergoes solvolysis predominantly via a bimolecular addition-elimination mechanism, often referred to as AN + DN polimi.itresearchgate.netmdpi.comnih.govmdpi.comaliyuncs.commdpi.comresearchgate.netkoreascience.krd-nb.info. This mechanism involves an initial nucleophilic attack by the solvent at the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the fluoride (B91410) leaving group mdpi.comresearchgate.netd-nb.info. The similarity in the l and m values between n-propyl fluoroformate and other primary alkyl fluoroformates, such as n-octyl fluoroformate, strongly supports this shared mechanistic pathway polimi.it. In contrast, substrates like 1-adamantyl fluoroformate exhibit characteristics indicative of an ionization (SN1-like) mechanism .

Considerations of Ionization Pathways in Specific Solvents

The mechanism of solvolysis for acyl derivatives like fluoroformates can proceed via distinct pathways, primarily addition-elimination or ionization. The choice of solvent plays a critical role in dictating which pathway dominates. Solvents with high ionizing power and low nucleophilicity, such as highly fluorinated alcohols (e.g., 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP)), tend to favor ionization pathways, potentially leading to solvolysis-decomposition hanyang.ac.kr. In contrast, more nucleophilic solvents, such as alcohols (e.g., methanol, ethanol) and water, typically promote addition-elimination mechanisms hanyang.ac.kr. While direct studies specifically detailing the ionization pathways of this compound across a broad solvent spectrum are not extensively detailed in the provided literature, research on related alkyl fluoroformates and chloroformates indicates that similar solvent-dependent mechanistic preferences are observed hanyang.ac.krmdpi.comsemanticscholar.orghanyang.ac.kraliyuncs.com. For instance, n-propyl chloroformate exhibits an addition-elimination mechanism in most solvents but shifts towards an ionization pathway in solvents with high ionizing power and low nucleophilicity hanyang.ac.kr. This behavior is anticipated to be mirrored by this compound, where the enhanced leaving group ability of fluoride might subtly influence the balance between these pathways, though solvent properties remain a primary determinant.

Kinetic Solvent Isotope Effects (KSIEs)

Kinetic Solvent Isotope Effects (KSIEs), typically measured as the ratio of rate constants in protic solvents deuterated versus non-deuterated (kSolvent-H/kSolvent-D), provide valuable insights into the involvement of solvent in the rate-determining step. For solvolysis reactions of fluoroformates in protic solvents like methanol, high KSIE values are commonly observed, suggesting a significant role for the solvent in the transition state.

For example, the methanolysis of ethyl fluoroformate yields a KSIE of 3.10 ± 0.24 mdpi.comsemanticscholar.orgnih.gov, and benzyl (B1604629) fluoroformate shows a KSIE of 3.19 ± 0.14 hanyang.ac.krmdpi.com. These values are considerably higher than those typically associated with unimolecular ionization pathways (where KSIE is usually around 1.0-1.5) and are indicative of a bimolecular mechanism where the solvent acts as a nucleophile. Furthermore, these elevated KSIE values are often interpreted as evidence for general-base catalysis, where a second solvent molecule (e.g., methanol) assists in the nucleophilic attack by abstracting a proton from the attacking solvent molecule, thereby increasing its nucleophilicity mdpi.comsemanticscholar.orgnih.gov.

Table 1: Kinetic Solvent Isotope Effects (KSIEs) in Fluoroformate/Chloroformate Solvolysis

| Compound | Solvent | KSIE (kSolvent-H / kSolvent-D) | Reference(s) |

| Ethyl fluoroformate | Methanol | 3.10 ± 0.24 | mdpi.com, semanticscholar.org, nih.gov |

| Ethyl chloroformate | Methanol | 2.22 ± 0.24 | mdpi.com, semanticscholar.org |

| Benzyl fluoroformate | Methanol | 3.19 ± 0.14 | mdpi.com, hanyang.ac.kr |

| p-Nitrobenzyl chloroformate | Methanol | 2.42 ± 0.03 | mdpi.com |

| n-Propyl chloroformate | Methanol | 2.17 | hanyang.ac.kr |

| (1s)-(+)-Menthyl chloroformate | Methanol | 2.16 | koreascience.kr |

| 9-Fluorenylmethyl chloroformate | Methanol | 1.74 - 1.86 | researchgate.net |

| 2,2,2-Trichloroethyl chloroformate | Methanol | 2.39 | researchgate.net |

Leaving Group Effects: Comparative Analysis of Fluoroformates vs. Chloroformates (kF/kCl ratios)

A comparison of the solvolysis rates of fluoroformates with their corresponding chloroformates provides crucial information about the leaving group abilities of fluoride versus chloride. Generally, fluoroformates exhibit higher reactivity than chloroformates, leading to fluorine/chlorine rate ratios (kF/kCl) greater than unity mdpi.comsemanticscholar.orghanyang.ac.kraliyuncs.commdpi.com.

For instance, in hydrolysis studies conducted in 80% ethanol, 1-adamantyl fluoroformate reacts approximately 12 times faster than 1-adamantyl chloroformate (kF/kCl ≈ 12) . Similarly, studies on ethyl fluoroformate show that its kF/kCl values are comparable to those observed for n-octyl fluoroformate, indicating a consistent trend across different alkyl groups mdpi.comsemanticscholar.org. These higher rates for fluoroformates are attributed to the superior leaving group capability of fluoride in certain reaction environments and potentially to a more advanced state of bond formation at the transition state mdpi.commdpi.com. The specific kF/kCl values can vary depending on the nature of the alkyl substituent and the solvent system, but the general trend of increased reactivity for fluoroformates is well-established mdpi.comsemanticscholar.orghanyang.ac.kraliyuncs.com.

Table 2: Leaving Group Effects (kF/kCl Ratios) in Fluoroformate vs. Chloroformate Solvolysis

| Compound Pair (Fluoroformate vs. Chloroformate) | Reaction/Solvent Condition | kF/kCl Ratio | Reference(s) |

| 1-Adamantyl fluoroformate vs. Chloroformate | Hydrolysis (80% ethanol) | ~12 | |

| Ethyl fluoroformate vs. Ethyl chloroformate | Solvolysis | Similar to n-octyl | mdpi.com, semanticscholar.org |

| n-Octyl fluoroformate vs. Chloroformate | Solvolysis | Slightly below or above unity | hanyang.ac.kr |

| Neopentyl fluoroformate vs. Chloroformate | Solvolysis | Appreciably similar | aliyuncs.com |

| Benzyl fluoroformate vs. Chloroformate | Solvolysis | Greater than unity | mdpi.com, hanyang.ac.kr |

Steric and Electronic Influences on Reaction Rates

The reactivity of this compound is modulated by both electronic and steric factors stemming from its propyl group and the fluoroformate moiety.

Electronic Effects: Fluorine's high electronegativity significantly increases the electrophilicity of the carbonyl carbon in this compound compared to propyl chloroformate. This enhanced electrophilicity accelerates nucleophilic attack. While the carbon-fluorine bond is stronger than the carbon-chlorine bond, fluorine's ability to stabilize a developing negative charge in the transition state, particularly in polar protic solvents, contributes to its effectiveness as a leaving group in solvolysis reactions mdpi.commdpi.com.

Steric Effects: The propyl group, being a primary alkyl chain, exerts a moderate steric influence. It can hinder the approach of nucleophiles to the carbonyl carbon, thereby affecting reaction rates. Generally, increasing steric bulk in alkyl substituents (e.g., from methyl to ethyl to isopropyl) leads to a decrease in reaction rates in SN2-type reactions iupac.orgwikipedia.org. The steric impact of the propyl group in this compound would be intermediate between that of ethyl and isopropyl groups. However, for primary and secondary alkyl groups, electronic effects often play a more dominant role than steric effects in determining reaction rates iupac.org.

Thermodynamic Parameters of Activation in Solvolytic Processes (e.g., ΔH≠, ΔS≠)

Thermodynamic parameters of activation, such as activation enthalpy (ΔH≠) and activation entropy (ΔS≠), provide critical information about the energy and entropy changes associated with the transition state of a reaction. Studies comparing ethyl fluoroformate and ethyl chloroformate reveal distinct thermodynamic profiles. Ethyl fluoroformate typically exhibits lower activation enthalpies and more negative activation entropies than ethyl chloroformate mdpi.com.

For instance, the activation enthalpy for the solvolysis of ethyl fluoroformate in various solvents ranges from 9.4 to 14.0 kcal/mol, whereas for ethyl chloroformate, it is between 13.6 and 18.4 kcal/mol mdpi.com. More significantly, the activation entropies for ethyl fluoroformate are considerably more negative, ranging from -27.9 to -41.5 cal/mol·K, compared to -20.4 to -31.8 cal/mol·K for ethyl chloroformate mdpi.com. These highly negative ΔS≠ values for fluoroformates are consistent with the formation of a more ordered, bimolecular transition state, which is characteristic of addition-elimination mechanisms involving substantial solvent participation mdpi.com.

Iv. Advanced Spectroscopic and Analytical Characterization of Propyl Fluoroformate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable insights into the molecular structure of propyl fluoroformate by analyzing the magnetic properties of its atomic nuclei. The distinct chemical environments of protons and carbon atoms, as well as the presence of fluorine, allow for detailed structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy is a primary tool for identifying and quantifying the hydrogen atoms within the this compound molecule. The spectrum of this compound is expected to display signals corresponding to the three distinct methylene (B1212753) groups and the terminal methyl group of the propyl chain, as well as the formyl proton. Based on analogous compounds like propyl formate (B1220265) and propyl chloroformate, the chemical shifts are anticipated to be influenced by the electronegative fluorine atom adjacent to the carbonyl group.

The formyl proton (HCO-) is typically observed as a singlet due to the absence of adjacent protons. The methylene group directly attached to the oxygen (–O–CH₂–) is expected to appear as a triplet, split by the adjacent methylene group (–CH₂–CH₃), with its chemical shift likely shifted downfield compared to similar protons in propyl formate due to the electron-withdrawing effect of the fluorine atom. The second methylene group (–CH₂–CH₂–) is expected to appear as a sextet, coupling with both the adjacent methylene and methyl groups. The terminal methyl group (–CH₃) is anticipated to show a triplet, split by the adjacent methylene group.

Table 4.1.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Partner(s) | Citation Basis (Analogue) |

| HCO-H | ~8.0 - 8.1 | s | - | Propyl formate docbrown.info |

| –O–CH₂– | ~4.2 - 4.4 | t | –CH₂– | Propyl formate docbrown.info, Propyl chloroformate chemicalbook.com |

| –CH₂–CH₂– | ~1.6 - 1.8 | sext | –O–CH₂–, –CH₃ | Propyl formate docbrown.info |

| –CH₃ | ~0.9 - 1.0 | t | –CH₂– | Propyl formate docbrown.info, Propyl chloroformate chemicalbook.com |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data for propyl formate and propyl chloroformate are used as close analogues.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon backbone of this compound. The spectrum is expected to show four distinct signals corresponding to the four carbon atoms. The carbonyl carbon (C=O) is highly characteristic and is significantly influenced by the adjacent fluorine atom. The carbons of the propyl chain (–O–CH₂–, –CH₂–, –CH₃) will also exhibit signals at predictable chemical shifts.

For this compound, the carbonyl carbon is expected to resonate at a significantly higher chemical shift compared to typical esters or chloroformates due to the strong electron-withdrawing effect of fluorine. The carbon atom directly attached to the oxygen (–O–CH₂–) will also be deshielded by the electronegativity of both oxygen and the adjacent fluorine atom. The remaining methylene and methyl carbons will show shifts typical for aliphatic chains, with slight variations influenced by their proximity to the ester functionality.

Table 4.1.2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (ppm) | Citation Basis (Analogue) |

| C=O (Carbonyl) | ~160 - 165 | Propyl formate docbrown.info, Propyl chloroformate chemicalbook.com |

| –O–CH₂– | ~67 - 70 | Propyl formate docbrown.info, Propyl chloroformate chemicalbook.com |

| –CH₂– | ~22 - 25 | Propyl formate docbrown.info, Propyl chloroformate chemicalbook.com |

| –CH₃ | ~10 - 11 | Propyl formate docbrown.info, Propyl chloroformate chemicalbook.com |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data for propyl formate and propyl chloroformate are used as close analogues.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Conformational Studies

¹⁹F NMR spectroscopy is particularly sensitive to the electronic environment surrounding the fluorine atom, making it a powerful tool for probing molecular conformation. For this compound, the single fluorine atom is directly bonded to the carbonyl carbon. The chemical shift of this fluorine atom is expected to be in the range characteristic of carbonyl fluorides or fluoroformates, typically around -65 to -75 ppm relative to CFCl₃ [1, 2 (excluded)].

The utility of ¹⁹F NMR in conformational studies stems from the fact that changes in molecular geometry can alter the electronic shielding or deshielding of the fluorine nucleus. While specific studies on the conformational analysis of this compound using ¹⁹F NMR were not directly found, the general principle applies: the ¹⁹F chemical shift can be sensitive to factors like the orientation of the propyl chain relative to the fluoroformate group, or any internal rotation that affects the electronic distribution around the C-F bond biophysics.orgnih.govchemrxiv.org. Observing variations in the ¹⁹F signal under different conditions or in relation to other nuclei could provide insights into preferred conformations.

Table 4.1.3: ¹⁹F NMR Characteristics for this compound

| Nucleus | Expected Chemical Shift (ppm) | Typical Multiplicity | Relevance to Conformation | Citation Basis (Analogue) |

| ¹⁹F | ~-65 to -75 | s or t | Sensitive to local electronic environment, potential for conformational studies | Propyl fluoroformates [1, 2 (excluded)] |

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning spectral signals and confirming the connectivity of atoms within this compound emerypharma.comharvard.edu.

COSY experiments would reveal through-bond correlations between coupled protons. For this compound, this would confirm the vicinal coupling between the –O–CH₂– and the adjacent –CH₂– group, and between the two –CH₂– groups within the propyl chain, thereby establishing the sequential connectivity of the alkyl chain.

HSQC experiments correlate protons directly to their attached carbon atoms. This technique would confirm the direct attachment of specific proton signals (e.g., the –O–CH₂– protons) to their corresponding carbon signals (e.g., the –O–CH₂– carbon).

HMBC experiments provide crucial information about long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be vital for confirming the ester linkage by showing correlations between the protons of the –O–CH₂– group and the carbonyl carbon, and potentially between the formyl proton and the carbonyl carbon. These correlations help to build a complete picture of the molecule's architecture.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavelengths corresponding to molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands associated with its functional groups. The most prominent bands would include those for C-H stretching vibrations in the propyl chain, the carbonyl (C=O) stretching vibration, and the C-F stretching vibration.

C-H Stretching: Aliphatic C-H stretching vibrations of the propyl group are typically observed in the region of 2850–3000 cm⁻¹ askthenerd.comdocbrown.info.

C=O Stretching: The carbonyl group in fluoroformates is known to absorb at higher wavenumbers compared to typical esters due to the strong inductive effect of the fluorine atom. For this compound, this stretching vibration is expected in the range of approximately 1780–1850 cm⁻¹ [1, 2 (excluded), 21].

C-F Stretching: The carbon-fluorine bond exhibits strong stretching vibrations, typically found in the region of 1000–1200 cm⁻¹ [1, 2 (excluded), 21].

C-O Stretching: Ester C-O stretching vibrations are usually observed in the 1100–1300 cm⁻¹ region.

Table 4.2.1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment | Citation Basis (Analogue) |

| C-H (aliphatic) | 2850 – 3000 | Stretching | Propyl formate docbrown.info |

| C=O (Carbonyl) | 1780 – 1850 | Stretching (ester/fluoroformate) | Fluoroformates [1, 2 (excluded)], Propyl formate docbrown.info |

| C-F | 1000 – 1200 | Stretching | Fluoroformates [1, 2 (excluded)], Propyl formate docbrown.info |

| C-O | 1100 – 1300 | Stretching (ester linkage) | Propyl formate docbrown.info |

Note: Wavenumbers are approximate and can vary based on the physical state and experimental conditions. Data for propyl formate and general fluoroformate characteristics are used as references.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular structure by detecting the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy can identify characteristic vibrational modes associated with its functional groups, such as the carbonyl (C=O), C-F, and C-O bonds, as well as the propyl chain. While specific literature detailing the Raman spectrum of this compound is limited, analogous fluoroformates and related esters exhibit distinct C=O stretching frequencies typically in the range of 1750-1850 cm⁻¹ vulcanchem.com. The C-F bond is also expected to contribute strong vibrational bands, often found in the fingerprint region, aiding in the confirmation of the fluorinated moiety. The propyl group's aliphatic C-H stretching and bending modes would also be observable, providing a comprehensive vibrational fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of compounds, as well as elucidating their fragmentation patterns. This compound's molecular formula is C₄H₇FO₂, giving it a nominal molecular weight of approximately 106.1 g/mol .

High-resolution mass spectrometry (HRMS) offers unparalleled accuracy in determining the exact mass of ions, allowing for the unambiguous confirmation of the molecular formula. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. For this compound (C₄H₇FO₂), HRMS would confirm the presence of exactly four carbon atoms, seven hydrogen atoms, one fluorine atom, and two oxygen atoms, providing a definitive identification of the compound vulcanchem.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC-MS is widely used for assessing the purity of chemical samples and for monitoring the progress of chemical reactions. For this compound, GC-MS can separate it from potential impurities or byproducts based on their volatility and interaction with the GC column. The mass spectrometer then provides a mass spectrum for each separated component, allowing for identification and quantification. This compound's relatively low molecular weight and expected volatility make it amenable to GC-MS analysis. Similar to propyl chloroformate, it can be used as a derivatizing agent for amines and alcohols in GC-MS analysis, improving their volatility and detection limits vulcanchem.com.

The fragmentation pattern observed in a mass spectrum provides crucial structural information. When this compound is subjected to electron ionization (EI), it fragments into characteristic ions. Common fragmentation pathways for esters include the cleavage of the alkoxy group (loss of propoxy group, -OC₃H₇) or the carbonyl group (loss of COF). The molecular ion peak ([M]⁺) would correspond to the intact molecule, and its abundance can indicate the stability of the molecule under ionization conditions. For analogous fluoroformates like 1-adamantyl fluoroformate, fragmentation often leads to a base peak corresponding to the loss of the -OCOF group . Understanding these fragmentation pathways helps in confirming the identity of this compound and identifying related impurities or decomposition products.

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of crystalline solids. It involves directing X-rays at a crystalline sample, which then diffracts the rays in a pattern characteristic of the material's crystal lattice. While this compound is typically a liquid at room temperature, if it can be crystallized, XRD can provide definitive information about its solid-state structure, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice lucideon.comthermofisher.comdrawellanalytical.com. This technique is particularly valuable for confirming the stereochemistry and conformation of molecules, though it requires crystalline samples. Information from XRD is complementary to other spectroscopic methods, offering a detailed three-dimensional view of the molecule's arrangement.

Hyphenated Techniques in Analytical Chemistry

Hyphenated techniques, which combine separation methods with spectroscopic detection, are vital for the comprehensive analysis of complex chemical mixtures. For this compound, several hyphenated techniques are applicable:

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines the separation power of GC with the functional group identification capabilities of IR spectroscopy go-jsb.co.ukchromatographytoday.comalwsci.com. This technique is particularly useful for distinguishing between structural isomers, which might have similar mass spectra but distinct IR absorption patterns. For this compound, GC-IR could provide detailed information about its functional groups and help identify closely related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the analysis of non-volatile or thermally labile compounds that are not suitable for GC. While this compound is expected to be volatile, LC-MS could be employed if it were part of a more complex mixture or if derivatization were performed to enhance its detectability in liquid phases nih.govscielo.org.zaacs.orgrsc.orgnih.govresearchgate.net. LC-MS/MS, with its tandem mass spectrometry capabilities, offers high sensitivity and selectivity for targeted analysis and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): As discussed earlier, GC-MS is a primary technique for analyzing volatile compounds like this compound, providing both separation and identification vulcanchem.comscielo.org.zaresearchgate.netnih.govasianpubs.orgnih.govjfda-online.comcore.ac.uksigmaaldrich.comnih.gov. It is instrumental in assessing purity and monitoring reaction products.

These hyphenated techniques, by integrating separation with detailed spectroscopic information, provide a robust framework for the complete analytical characterization of this compound, ensuring its identity, purity, and quality.

Advanced Analytical Methods for Reaction Progress Monitoring

Monitoring the progress of chemical reactions is paramount for understanding reaction kinetics, optimizing yields, and ensuring process control. For reactions involving this compound, advanced analytical techniques play a crucial role in tracking the consumption of reactants and the formation of products in real-time or at discrete time points. These methods provide quantitative data that can be used to elucidate reaction mechanisms and determine optimal reaction conditions.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a widely employed technique for monitoring reactions where volatile components are involved. This compound itself, or its reaction products, can be analyzed by GC to determine their relative concentrations over time. GC-MS offers enhanced specificity and sensitivity by coupling the chromatographic separation with mass spectrometric detection, allowing for the identification and quantification of specific compounds. For instance, in the synthesis of this compound from propyl chloroformate and potassium fluoride (B91410), gas chromatography is used to monitor the completion of the reaction by tracking the disappearance of the starting material and the appearance of the product vulcanchem.com. GC-MS has also been utilized for the derivatization of amino acids with propyl chloroformate, enabling the quantitative analysis of these derivatives, which is a form of reaction monitoring in the context of sample preparation for analysis researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis. ¹H NMR and ¹⁹F NMR are particularly useful for monitoring reactions involving fluorine-containing compounds like this compound. NMR signals change linearly with concentration, making it ideal for kinetic studies and determining reaction endpoints magritek.com. By following the intensity of specific proton or fluorine signals corresponding to reactants or products, chemists can track the reaction's progression. For example, NMR can be used to monitor the conversion of an amino group into a propyl carbamate (B1207046) when reacted with propyl chloroformate (a related compound often used in similar contexts) ukm.my. Furthermore, advanced NMR techniques, such as stopped-flow NMR, can capture data points in the very early stages of a reaction, providing insights into rapid reaction kinetics uvic.ca.

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for analyzing less volatile or thermally labile compounds. These methods are valuable for monitoring reactions where the products are not amenable to GC analysis. For example, LC-MS/MS has been employed to improve the sensitivity of detecting derivatives formed from propyl chloroformate (a related compound) in complex matrices, demonstrating its utility in monitoring derivatization reactions ajol.infoscielo.org.za. This approach allows for the separation and quantification of reaction components, providing detailed kinetic data.

Data Table: Analytical Techniques for Reaction Progress Monitoring

V. Computational Chemistry and Theoretical Studies of Propyl Fluoroformate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules like propyl fluoroformate. These methods, including ab initio calculations, allow for the prediction of molecular geometries, energies, and electronic distributions based on the fundamental principles of quantum mechanics. By solving approximations of the Schrödinger equation, researchers can gain detailed information about the molecule's intrinsic characteristics. For instance, ab initio studies can provide accurate bond lengths, bond angles, and charge distributions, which are crucial for predicting reactivity and spectroscopic signatures arxiv.orgaspbs.comsaarj.com. These calculations serve as a baseline for more complex theoretical investigations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry and materials science due to its balance of accuracy and computational cost wikipedia.orgrsc.org. DFT methods are employed to investigate the electronic structure of molecules, providing insights into bonding, charge distribution, and energy landscapes. The accuracy of DFT can be further enhanced by employing various functionals and basis sets, allowing for detailed analysis of molecular properties mdpi.commdpi.com.

Geometry Optimization and Structural Refinement

A key application of DFT is geometry optimization, which involves finding the lowest energy conformation of a molecule. This process refines the initial guessed geometry to the nearest local minimum on the potential energy surface (PES) scm.com. For this compound, DFT calculations can determine the most stable molecular structure, including the arrangement of the propyl chain and the fluoroformate group. This structural refinement is essential for subsequent calculations of spectroscopic properties and reaction mechanisms. Studies often involve optimizing geometries using methods like B3LYP with various basis sets, such as 6-311++G(d,p) researchgate.net.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

DFT, particularly when combined with methods like the Gauge-Including Atomic Orbital (GIAO) approach, is extensively used for predicting Nuclear Magnetic Resonance (NMR) chemical shifts mdpi.comnih.govnrel.gov. These predictions are vital for interpreting experimental NMR spectra and confirming molecular structures. Calculations of shielding tensors, derived from DFT, provide atomic environmental information that correlates with observed chemical shifts. Machine learning approaches are increasingly being integrated with DFT to accelerate and improve the accuracy of NMR chemical shift predictions, achieving results comparable to pure DFT but with significantly reduced computational time nih.govnrel.govchemrxiv.org.

Molecular Mechanics and Conformational Analysis

Molecular mechanics (MM) is a computational method that models molecular systems using classical mechanics, representing atoms as spheres and bonds as springs slideshare.net. It is particularly useful for studying larger systems and for conformational analysis, which aims to identify all possible stable three-dimensional arrangements of a molecule. MM methods, often coupled with Monte Carlo (MC) searches or molecular dynamics (MD) simulations, can explore the conformational landscape of this compound, identifying low-energy conformers. These studies help in understanding the molecule's flexibility and preferred spatial arrangements, which can influence its reactivity and interactions slideshare.netnih.govresearchgate.net.

Simulation of Reaction Pathways and Transition States

Understanding how this compound participates in chemical reactions requires the simulation of reaction pathways and the identification of transition states (TS). Techniques like Nudged Elastic Band (NEB) or transition path sampling are employed to map these pathways and determine activation energies acmm.nlmatlantis.comnih.gov. DFT calculations are often used to optimize the geometries of transition states, providing critical information about the energy barriers that govern reaction rates. These simulations help in predicting reaction mechanisms and understanding the factors that control the formation of products. For example, studies might investigate the decomposition pathways or reactions with nucleophiles, identifying the rate-determining steps and the structures of intermediates rsc.orgmdpi.com.

Theoretical Insights into Reactivity and Selectivity

The electronic structure and conformational preferences of this compound, as elucidated by computational methods, directly inform its reactivity and selectivity in chemical transformations mdpi.combeilstein-journals.orgnih.gov. DFT calculations can reveal electron-deficient or electron-rich centers within the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. By analyzing the energy differences between various reaction pathways or product isomers, theoretical studies can predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, the inductive effect of the fluorine atom and the ester group can influence the electron density distribution, thereby dictating the molecule's preferred reaction sites and the stability of transition states chemrxiv.orgmdpi.com.

Vi. Applications in Advanced Chemical Synthesis and Materials Science

Derivatization Applications in Analytical Chemistry

Development of Analytical Methods Using Fluoroformate Derivatives

Fluoroformate derivatives, including those derived from propyl fluoroformate, play a role in enhancing analytical techniques, particularly in chromatography and mass spectrometry. These compounds are employed as derivatization agents to improve the detectability, separation, and identification of various analytes. The fluoroformate group can react with nucleophilic functional groups (such as amines, alcohols, or thiols) present in target molecules, forming stable derivatives. These derivatives often exhibit altered chromatographic behavior and enhanced ionization efficiency, leading to increased sensitivity and accuracy in analytical measurements.

Research indicates that fluoroformates are effective derivatization agents for compounds like short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs), facilitating their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) . The derivatization process improves the volatility and detectability of these analytes. While specific studies detailing this compound's use in analytical method development are emerging, the general application of fluoroformates in creating more amenable derivatives for GC-MS analysis highlights their potential in this field. For instance, studies on related fluoroformates demonstrate their utility in improving the sensitivity of chromatographic methods for various compounds mdpi.comresearchgate.netresearcher.liferesearchgate.netacs.org.

Table 1: Applications of Fluoroformate Derivatives in Analytical Chemistry

| Analyte Class | Derivatization Agent Example | Analytical Technique | Benefit of Derivatization |

| Fatty Acids | Fluoroformate esters | GC-MS | Increased volatility, enhanced detection |

| Amino Acids | Fluoroformate esters | GC-MS | Improved separation, higher sensitivity |

| Alcohols | Fluoroformate esters | GC-MS | Enhanced detectability |

| Thiols | Fluoroformate esters | GC-MS | Improved detectability |

Note: This table illustrates general applications of fluoroformate derivatives in analytical chemistry, based on available research.

Applications in Polymer Chemistry and Materials Science

As a Reactive Monomer or Additive

This compound holds potential as a reactive monomer or additive in polymer chemistry. Its fluoroformate functional group (-OCOF) is reactive and can participate in polymerization processes or be used to modify existing polymer structures. While direct polymerization of this compound as a sole monomer is not extensively documented in the provided literature, its structural analogy to other reactive esters suggests potential roles in copolymerization or as a precursor for functional monomers.

The inherent reactivity of the fluoroformate group allows it to be incorporated into polymer chains, potentially introducing specific chemical functionalities or altering the polymer backbone. Such modifications can lead to materials with tailored properties. For example, fluorinated polymers, in general, are known for their unique attributes such as chemical inertness, low surface energy, and enhanced thermal stability researchgate.netmdpi.com. This compound, by introducing fluorine-containing moieties, could contribute to these desirable polymer characteristics.

Enhancement of Polymer Properties (e.g., Thermal Stability, Chemical Resistance)

The incorporation of this compound or related fluoroformate structures into polymer matrices is explored for its ability to enhance key material properties. The presence of fluorine atoms and the robust C-F bond are known to impart significant improvements in thermal stability and chemical resistance to polymers researchgate.netmdpi.com.

Compound List:

this compound

Ethyl fluoroformate

n-Octyl fluoroformate

Isothis compound

1-Adamantyl fluoroformate

9-Fluorenylmethyl chloroformate (FMOC-Cl)

2-(9-Acridone)-ethyl chloroformate (AEC-Cl)

Tetrafluoroethylene polymer

Poly(tetrafluoroethylene)

Poly(chlorotrifluoroethylene)

Fluorinated polyurethane (FPU)

Poly(ethylene 2,5-furandicarboxylate) (PEF)

Poly(ethylene terephthalate) (PET)

Poly(phthalaldehyde) (PPA)

Vinyl fluoroformate

Vii. Future Research Directions and Challenges

Development of Greener Synthetic Routes and Methodologies

The traditional synthesis of fluoroformates often involves hazardous reagents and energy-intensive conditions. A primary challenge for future research is the development of environmentally benign synthetic pathways. researchgate.net The principles of green chemistry, such as waste minimization and the use of renewable feedstocks, provide a framework for this endeavor. researchgate.net

Key areas of investigation should include:

Ionic Liquids as Green Media: Ionic liquids are recognized as promising green media for various fluorination reactions due to their low volatility, high polarity, and potential for reusability. researchgate.net Research into their application as solvents or catalysts for the synthesis of propyl fluoroformate could lead to more sustainable and efficient processes. researchgate.net

Electrochemical Synthesis: Anodic fluorination represents a sustainable and milder alternative to traditional methods. acs.org Developing an electrochemical approach for synthesizing this compound, potentially from oxamic acids or other readily available precursors, could significantly reduce waste and avoid harsh reagents. acs.org

Photochemical Methods: A patented method suggests the production of halogenated carboxylic acid esters, including this compound, through the light-induced irradiation of a halo-carbon and an alcohol in the presence of oxygen. google.com Further exploration and optimization of such photochemical routes could offer a low-energy and highly selective synthetic strategy.

Catalytic Halogen Exchange: Improving the efficiency of halogen exchange (Halex) reactions is another promising avenue. researchgate.net The development of advanced catalysts, such as crown ethers which have been used for the synthesis of other fluorinated sulfur compounds, could enable the synthesis of this compound from propyl chloroformate under milder conditions with higher yields and selectivity. mdpi.com

Exploration of Novel Reaction Pathways and Catalytic Systems

While the solvolysis of this compound is relatively well-studied, there remains considerable scope for exploring new reaction pathways and the catalytic systems that enable them. The discovery of novel reactivity could broaden the synthetic utility of this compound.

Future research should focus on:

Advanced Catalysis: Beyond simple acid or base catalysis, the use of transition-metal complexes, organocatalysts, or even biocatalysts (enzymes) could unlock new transformations. For instance, catalysts could be developed to control the regioselectivity of nucleophilic attack or to facilitate reactions at the propyl chain.

Phase-Transfer Catalysis: For halogen exchange reactions to synthesize this compound, phase-transfer catalysts could enhance reaction rates and efficiency, particularly when using inorganic fluoride (B91410) salts which have limited solubility in organic solvents.

Fluorination with Carbonyl Fluoride: The reaction of alcohols with carbonyl fluoride is a direct route to fluoroformates. Investigating more efficient catalysts, such as specific phosphine (B1218219) oxides or inorganic fluorides, could improve the practicality and safety of this method. google.com

Beyond Solvolysis: Research should extend beyond nucleophilic substitution at the carbonyl carbon. Exploration of this compound's potential in other reaction types, such as cycloadditions or as a component in multicomponent reactions under catalytic conditions, could lead to the discovery of novel synthetic methodologies.

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of any chemical reaction requires the characterization of its transient intermediates. For the solvolysis of this compound, the reaction is known to proceed through a bimolecular addition-elimination pathway involving a tetrahedral intermediate. researchgate.netmdpi.comnih.gov However, the direct observation and characterization of this fleeting species remain a significant challenge.

Future efforts should employ advanced analytical techniques to capture and study these intermediates:

Low-Temperature Spectroscopy: Utilizing matrix isolation techniques coupled with infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy could allow for the trapping and direct structural characterization of the tetrahedral intermediate at cryogenic temperatures.

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods, such as femtosecond transient absorption or time-resolved IR spectroscopy, could be used to monitor the formation and decay of reaction intermediates in real-time, providing invaluable kinetic and structural information.

Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI-MS) or cold-spray ionization mass spectrometry can be designed to gently ionize and detect reactive intermediates from the solution phase, allowing for the determination of their mass and fragmentation patterns.

The successful application of these techniques would provide definitive evidence for the proposed intermediates and could reveal other transient species involved in the reaction pathway.

Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding

The mechanism of this compound solvolysis has been extensively investigated through experimental kinetic studies, often employing the extended Grunwald-Winstein equation to correlate reaction rates with solvent properties. researchgate.netresearchgate.net These studies consistently point to a bimolecular mechanism where the addition step is rate-determining. mdpi.comresearchgate.net While powerful, these kinetic models provide an indirect picture of the reaction mechanism.

A more profound understanding can be achieved by tightly integrating these experimental approaches with modern computational chemistry.

Modeling Reaction Pathways: High-level computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to map the entire potential energy surface of the reaction. osti.gov This allows for the calculation of the geometries and energies of reactants, transition states, and intermediates. acs.org

Validating Experimental Observations: Computational results can be used to validate mechanistic proposals derived from experimental data. For example, the calculated activation barriers for different potential pathways (e.g., addition-elimination vs. ionization) can be compared with experimentally determined activation energies. researchgate.net

Understanding Solvent Effects: Explicit solvent models in computational simulations can provide detailed insight into the role of individual solvent molecules in the reaction, complementing the macroscopic view offered by Grunwald-Winstein correlations and explaining phenomena such as general-base catalysis by the solvent. mdpi.comnih.gov

This synergistic approach, where computational predictions guide new experiments and experimental results benchmark theoretical models, is crucial for building a comprehensive, molecular-level understanding of the reactivity of this compound.

Expanding Applications in Specialized Chemical Synthesis

While this compound is recognized as a useful compound in organic synthesis, its full potential as a versatile reagent remains to be explored. google.com Future research should aim to move beyond its current applications and establish it as a valuable building block in specialized areas of chemical synthesis.

Potential avenues for expanded applications include:

Precursor for High-Value Chemicals: Investigating its use as a key intermediate in the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and specialty polymers. Its unique combination of an alkyl group and a reactive fluoroformate moiety could be leveraged to build specific molecular architectures.

Novel Protecting Group Strategies: Chloroformates are widely used as protecting groups in organic synthesis. researchgate.net this compound could offer alternative reactivity and selectivity profiles for the protection of amines, alcohols, and other functional groups, potentially enabling synthetic routes that are not feasible with traditional reagents.

Reagents in Flow Chemistry: The use of reactive reagents like this compound can be made safer and more efficient through the use of continuous flow chemistry. Developing flow-based protocols for reactions involving this compound could enable precise control over reaction conditions and facilitate the safe, scalable production of target molecules.

Synthesis of Fluorinated Compounds: As the interest in organofluorine chemistry continues to grow, this compound could serve as a versatile electrophile for introducing the propoxycarbonyl group into fluorinated substrates, leading to the creation of novel fluorinated esters, carbonates, and carbamates with unique properties.

Table of Future Research Directions

| Section | Research Direction | Key Methodologies and Techniques |

|---|---|---|

| 7.1 | Development of Greener Synthetic Routes | Ionic Liquids, Electrochemical Synthesis (Anodic Fluorination), Photochemistry, Advanced Catalysis (Crown Ethers) |

| 7.2 | Exploration of Novel Reaction Pathways | Transition-Metal Catalysis, Organocatalysis, Biocatalysis, Phase-Transfer Catalysis |

| 7.3 | Characterization of Transient Species | Low-Temperature Spectroscopy (Matrix Isolation NMR/IR), Time-Resolved Spectroscopy, Advanced Mass Spectrometry (ESI-MS) |

| 7.4 | Integration of Computational & Experimental Studies | Density Functional Theory (DFT), Ab Initio Calculations, Grunwald-Winstein Analysis, Kinetic Isotope Effect Studies |

| 7.5 | Expanding Synthetic Applications | Flow Chemistry, Complex Molecule Synthesis (Pharmaceuticals, Agrochemicals), Polymer Chemistry, Protecting Group Strategies |

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for propyl fluoroformate, and how can reaction parameters (e.g., solvent, temperature) influence yield and purity?

- Methodology : this compound is typically synthesized via the reaction of propanol with fluoroformic acid derivatives under anhydrous conditions. Optimization involves varying solvents (e.g., dichloromethane vs. tetrahydrofuran), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios. Purity can be enhanced using fractional distillation or column chromatography. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should discrepancies in spectral data be addressed?

- Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared (FT-IR) spectroscopy are standard for structural confirmation. Conflicting data (e.g., unexpected peaks in NMR) should be resolved by cross-validating with high-resolution mass spectrometry (HRMS) and comparing against reference spectra of analogous chloroformates. Contaminants or residual solvents may require additional purification steps .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Due to its reactivity and potential toxicity, use fume hoods, nitrile gloves, and chemical-resistant aprons. Emergency procedures for spills (neutralization with sodium bicarbonate) and vapor exposure (immediate ventilation) should be predefined. Toxicity data from related compounds (e.g., ethyl chloroformate) suggest rigorous adherence to OSHA guidelines for respiratory protection .

Advanced Research Questions

Q. How can researchers design kinetic studies to evaluate the hydrolysis rates of this compound in aqueous environments, and what analytical tools are essential?

- Methodology : Conduct pseudo-first-order kinetics experiments under controlled pH and temperature. Use UV-Vis spectroscopy to track absorbance changes or ion chromatography (IC) to quantify fluoride release. Data interpretation should account for solvent polarity effects and buffer catalysis, with error margins calculated via triplicate trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。